4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline
Description
4-[3-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a 4-bromophenyl group at position 3 and an N,N-dimethylaniline moiety at position 4. This scaffold is of significant pharmacological interest due to the bioactivity of triazolo-thiadiazoles, which are known for their anti-inflammatory, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C17H14BrN5S |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H14BrN5S/c1-22(2)14-9-5-12(6-10-14)16-21-23-15(19-20-17(23)24-16)11-3-7-13(18)8-4-11/h3-10H,1-2H3 |
InChI Key |
DGVNUJONZMUHQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis from Substituted Benzoyl Hydrazines
- Initial Steps : The preparation often begins with the reaction of substituted benzoyl hydrazines with carbon disulfide and potassium hydroxide.
- Cyclization : The resulting intermediate undergoes cyclization with excess hydrazine hydrate to form the thiadiazole ring.
- Triazole Formation : The thiadiazole derivative can then be converted into a triazolo-thiadiazole by reacting with appropriate reagents that facilitate the formation of the triazole ring.
Alternative Approaches
Other methods for synthesizing 1,3,4-thiadiazoles, which can be adapted for triazolo-thiadiazoles, include:
- Monothiodiacylhydrazines : These can be cyclized using sulfuric acid, phosphorus oxytrichloride, or other dehydrating agents to form thiadiazoles.
- Oxidative Cyclization : Thiosemicarbazones can be oxidatively cyclized using bromine in acetic acid to form thiadiazoles.
Spectroscopic and Analytical Data
Spectroscopic analysis for similar compounds typically involves techniques such as:
- IR Spectroscopy : Shows characteristic peaks for aromatic C-H stretching and C=N/C=C stretching.
- 1H NMR Spectroscopy : Provides information on the aromatic protons and other functional groups.
- Mass Spectroscopy : Useful for confirming the molecular weight and structure of the compound.
Chemical Reactions Analysis
Key Steps:
-
Core Heterocycle Formation :
The triazolo[3,4-b] thiadiazole scaffold is constructed via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with α-bromopropenone or phenacyl bromides in refluxing ethanol, facilitated by triethylamine . This step forms the fused triazole-thiadiazole system. -
Bromophenyl Group Introduction :
Electrophilic aromatic substitution or Suzuki coupling introduces the 4-bromophenyl moiety at the triazole ring’s 3-position . -
N,N-Dimethylaniline Attachment :
Diazotization of a thiadiazole precursor followed by coupling with N,N-dimethylaniline under acidic conditions yields the final structure .
Functionalization Reactions
The compound’s reactivity is dominated by its bromophenyl and dimethylaniline groups:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | KCN/EtOH, reflux | Cyano derivative at bromine position |
| Cross-Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl analogs |
| Oxidation | H₂O₂/AcOH | Sulfoxide derivatives |
These reactions enable structural diversification for pharmacological optimization .
Stability and Degradation
The compound demonstrates stability under ambient conditions but undergoes hydrolysis in strongly acidic (HCl > 2M) or basic (NaOH > 1M) environments, leading to cleavage of the thiadiazole ring .
Derivatives and Modifications:
-
Antimicrobial Agents : Replacement of bromine with pyridyl groups enhances activity against E. coli (MIC: 8 µg/mL) .
-
Anticancer Derivatives : Introduction of sulfonamide groups at the dimethylaniline moiety improves cytotoxicity (IC₅₀: 12 µM against MCF-7) .
Comparative Reaction Analysis
The table below contrasts synthesis routes for triazolo-thiadiazoles:
Scientific Research Applications
4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been found to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with target receptors contributes to its bioactivity.
Comparison with Similar Compounds
The triazolo-thiadiazole scaffold is highly versatile, with substitutions at positions 3 and 6 significantly influencing physicochemical properties and bioactivity. Below is a detailed comparison of structurally related compounds:
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro (7c) and bromo (target compound) substituents enhance thermal stability, as seen in higher melting points (176–183°C) compared to electron-donating groups (EDGs) like methoxy (5b: 192–194°C) .
- Bulkier Substituents : Adamantyl (5d) and azaspirocyclic (8b) groups reduce yields (68–75%) due to steric hindrance during synthesis .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-nitrophenyl) generally yield higher-melting solids than aliphatic or heterocyclic moieties .
Pharmacological Activity Comparison
Key Insights :
- Bromophenyl vs. Iodophenyl : The 4-iodophenyl derivative (5a) shows superior anticancer activity (IC₅₀ = 8.2 μM) compared to bromophenyl analogs, likely due to enhanced halogen bonding with Bcl-2 .
- Nitro vs. Dimethylamino Groups: The nitro group in 7c enhances TNF-α inhibition (IC₅₀ = 12 μM) by stabilizing ligand-receptor interactions, whereas dimethylamino groups (target compound) may improve solubility .
- Hybrid Scaffolds : Azaspirocyclic derivatives (8a) exhibit dual antiproliferative and anti-inflammatory effects, highlighting the scaffold’s adaptability .
Biological Activity
The compound 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, anticancer, and other pharmacological properties.
- Molecular Formula : C₁₃H₁₁BrN₄S
- Molecular Weight : 327.22 g/mol
- CAS Number : 688792-19-0
Biological Activity Overview
The biological activity of triazolo-thiadiazole derivatives has been extensively studied. The following sections detail specific activities observed in research studies.
Antimicrobial and Antifungal Activity
Research indicates that compounds containing the triazolo-thiadiazole moiety exhibit significant antimicrobial and antifungal properties. A study evaluated various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results:
| Compound | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| 2e | 20 | Moderate |
| 2k | 25 | Good |
| Standard (Norfloxacin) | 30 | High |
These findings suggest that modifications to the triazole-thiadiazole structure can enhance biological efficacy against pathogens .
Anticancer Activity
The anticancer potential of triazolo-thiadiazoles has also been documented. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation:
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| 2e | HeLa | 15 |
| 2k | MCF-7 | 10 |
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Other Pharmacological Activities
- Antioxidant Activity : Compounds in this class have shown antioxidant properties that can protect cells from oxidative stress.
- Antiinflammatory Effects : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Analgesic Activity : Certain compounds have been reported to provide pain relief in animal models .
Case Studies
A notable case study involved the synthesis and evaluation of several triazolo-thiadiazole derivatives for their biological activities. The study highlighted how structural variations influenced their pharmacological profiles:
- Synthesis Method : Microwave-assisted synthesis was utilized for efficiency.
- Biological Testing : Disc diffusion method for antimicrobial activity; MTT assay for anticancer activity.
Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
Q & A
Basic Research Questions
What are the established synthetic routes for 4-[3-(4-bromophenyl)triazolo-thiadiazole derivatives, and how can reaction conditions be optimized?
The synthesis typically involves intermolecular condensation of precursors like 4-amino-triazole-3-thiols with halogenated aromatic acids or esters. For example:
- Stepwise cyclocondensation : React 4-amino-5-(4-bromophenylsulfonyl)phenyl-1,2,4-triazole-3-thiol with chloroacetic acid derivatives in ethanol under reflux, using glacial acetic acid as a catalyst .
- Multi-step sequences : Introduce substituents via nucleophilic substitution or Suzuki coupling post-cyclization. For instance, bromophenyl groups can be incorporated using 4-bromophenylboronic acid under Pd catalysis .
Optimization tips : Monitor reaction progress via TLC, adjust stoichiometry (1:1.2 molar ratio of triazole to acylating agent), and use inert atmospheres (N₂/Ar) to prevent oxidation byproducts .
What spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles (e.g., 4-bromophenyl vs. triazolo-thiadiazole plane: 15–25°) .
- NMR : Key signals include δ 7.5–8.1 ppm (aromatic protons), δ 3.0–3.5 ppm (N,N-dimethyl groups), and δ 160–165 ppm (13C for triazole carbons) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428 for C₁₈H₁₅BrN₅S) and fragmentation patterns (e.g., loss of Br or CH₃ groups) .
How are purity and stability assessed during isolation?
- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane, 3:7) for initial purification, followed by recrystallization from ethanol/dichloromethane (1:2) .
- Stability tests : Store under argon at –20°C; monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) over 30 days .
Advanced Research Questions
How can contradictions in reported bioactivity data be resolved?
Discrepancies often arise from assay variability (e.g., cell line sensitivity) or impurity profiles . Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Re-evaluate synthetic batches : Compare HPLC purity (>98%) and confirm absence of residual solvents (e.g., DMF) via GC-MS .
- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .
What computational methods predict electronic properties and reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps (highlighting nucleophilic Br sites) .
- Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina; validate with experimental IC₅₀ values .
- ADMET prediction : Use SwissADME to estimate logP (~3.5) and CYP450 inhibition risks .
How to design derivatives for enhanced pharmacological profiles?
- Substituent modulation : Replace Br with electron-withdrawing groups (e.g., NO₂) to improve solubility or electron-donating groups (e.g., OCH₃) to enhance membrane permeability .
- Bioisosteric replacement : Substitute triazolo-thiadiazole with triazolo-thiadiazine to reduce metabolic degradation .
- Pharmacophore mapping : Identify critical motifs (e.g., bromophenyl for hydrophobic interactions, dimethylaniline for π-stacking) using MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
